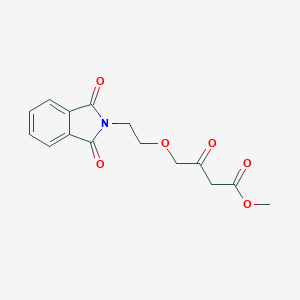
Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes that include catalytic acylation, selective methylation, and oxidation reactions. For example, the synthesis of similar fluorescent probes for β-amyloids involves catalytic acylation using 4-dimethylaminopyridine between succinic anhydride and specific naphthalene derivatives (Fa et al., 2015). Another method for synthesizing chiral intermediates from L-aspartic acid includes selective methylation in the presence of SOCl2, followed by Boc-protection, acylation, and reduction, yielding significant overall yields (Zhang Xingxian, 2012).
Molecular Structure Analysis
Molecular structure analyses of related compounds involve various spectroscopic techniques, including NMR, IR, mass spectrometry, and X-ray crystallography. The crystal structure of compounds can undergo reversible phase transitions, indicating complex molecular behavior and interactions, as observed in similar compounds (Valente et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include cyclisation reactions, Knoevenagel condensation reactions, and interactions with specific proteins or molecules. For instance, Knoevenagel condensation reactions are employed in the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, showcasing the compound's reactivity and utility in generating more complex molecules (Kariyappa et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are critical for their application in different fields. The photostability of compounds in crystal form, for example, is a desirable trait for applications requiring long-term stability without degradation (Valente et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, interaction with other molecules, and potential as inhibitors or catalysts, are of significant interest. Compounds with similar structures have shown potential as inhibitors in vitro, indicating their utility in biochemical applications (Williams et al., 1983).
Applications De Recherche Scientifique
-
Antiviral Activity
- Application : Indole derivatives have been reported as antiviral agents . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results : The compound showed an IC50 (the concentration of the compound where 50% of its maximal effect is observed) of 7.53 μmol/L against influenza A .
-
Anti-inflammatory Activity
- Application : Certain indole derivatives have been reported as anti-inflammatory agents . For example, the compound (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl)methylene)thiazol-2-amine showed promising results as an anti-inflammatory agent .
- Results : The specific results were not detailed in the source, but the compound was reported to have better results as an anti-inflammatory agent .
Propriétés
IUPAC Name |
methyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-21-13(18)8-10(17)9-22-7-6-16-14(19)11-4-2-3-5-12(11)15(16)20/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMRSOODVLLZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)
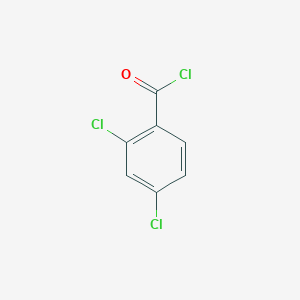
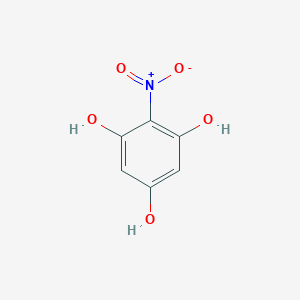
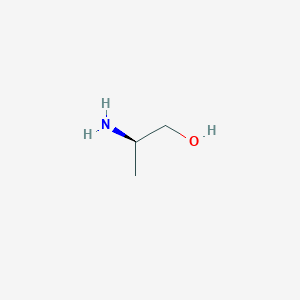
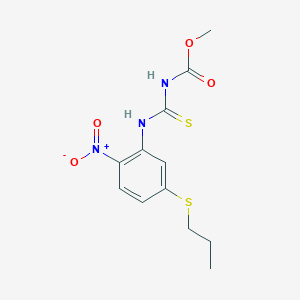
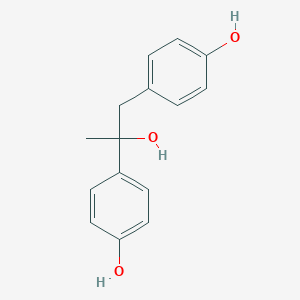
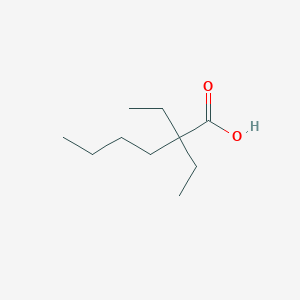
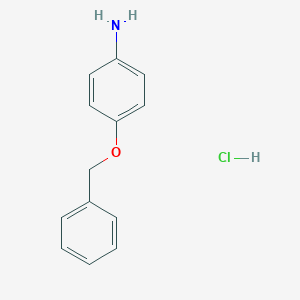
![Tert-butyl [4-(benzyloxy)phenyl]acetate](/img/structure/B31126.png)
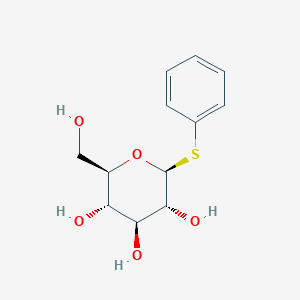
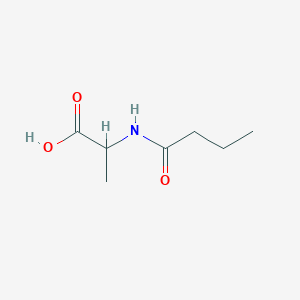
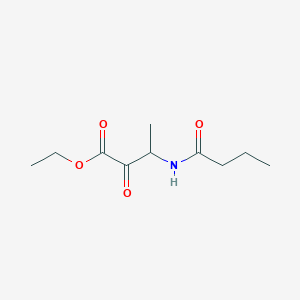
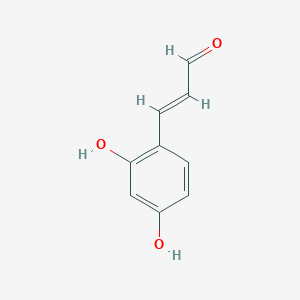
![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B31136.png)